N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
CAS No.:
Cat. No.: VC20244873
Molecular Formula: C46H51F3N8O7
Molecular Weight: 884.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H51F3N8O7 |
|---|---|
| Molecular Weight | 884.9 g/mol |
| IUPAC Name | N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C46H51F3N8O7/c1-45(2,63)32-22-35-26(19-36(32)52-41(59)34-7-4-8-38(51-34)46(47,48)49)24-56(54-35)28-11-9-25(10-12-28)23-55-17-15-29(16-18-55)64-30-20-27(21-30)50-33-6-3-5-31-40(33)44(62)57(43(31)61)37-13-14-39(58)53-42(37)60/h3-8,19,22,24-25,27-30,37,50,63H,9-18,20-21,23H2,1-2H3,(H,52,59)(H,53,58,60) |
| Standard InChI Key | KLKZEZBWHOQDRM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)C4CCC(CC4)CN5CCC(CC5)OC6CC(C6)NC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Components
Compound X integrates three functional domains (Figure 1):
-
Target-binding domain: A 6-(trifluoromethyl)pyridine-2-carboxamide group linked to a 6-(2-hydroxypropan-2-yl)indazole core, optimized for IRAK4 inhibition .
-
Linker system: A cyclohexyl-piperidine scaffold conjugated to a cyclobutyloxy group, enhancing spatial flexibility for ternary complex formation .
-
E3 ligase ligand: A 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl (thalidomide analog) moiety recruiting cereblon (CRBN) for ubiquitination .
Table 1: Molecular Properties of Compound X
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₆H₅₁F₃N₈O₇ | |
| Molecular Weight | 884.94 g/mol | |
| LogP | 5.2 | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 14 | |
| Topological Polar Surface | 188 Ų |
Stereochemical Considerations
The compound lacks defined stereocenters, as confirmed by PubChem data (CID: 165437239) . The absence of chiral centers simplifies synthetic routes but may limit target selectivity compared to enantiomerically pure analogs.
Synthesis and Optimization
Synthetic Route
Compound X is synthesized via a three-step modular approach:
-
Indazole-pyridine carboxamide assembly:
-
Linker conjugation:
-
E3 ligase ligand attachment:
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Purity |
|---|---|---|
| 6-(2-hydroxypropan-2-yl)indazol-5-amine | IRAK4-binding core | >95% |
| 4-(3-aminocyclobutyloxy)piperidine | Flexible linker | >90% |
| Thalidomide-O-amido-C4-NH₂ | CRBN-recruiting ligand | >98% |
Industrial-Scale Challenges
-
Solubility: Low aqueous solubility (LogP = 5.2) necessitates formulation with co-solvents (e.g., PEG-300) .
-
Stability: The dioxopiperidine moiety is prone to hydrolysis under acidic conditions, requiring lyophilization for long-term storage .
Mechanism of Action
PROTAC-Mediated IRAK4 Degradation
Compound X operates via a ubiquitin-proteasome-dependent mechanism (Figure 2):
-
Target engagement: The indazole-pyridine domain binds IRAK4’s kinase domain (Kd ≈ 5 nM) .
-
Ternary complex formation: The linker positions the E3 ligase ligand (CRBN) near IRAK4, inducing ubiquitination .
-
Proteasomal degradation: Polyubiquitinated IRAK4 is recognized and degraded by the 26S proteasome, suppressing NF-κB and MAPK signaling .
Table 3: Pharmacodynamic Profile (OCI-LY10 Cells)
| Parameter | Value | Source |
|---|---|---|
| IRAK4 Degradation IC₅₀ | <0.05 μM (24h) | |
| NF-κB Inhibition (EC₅₀) | 0.12 μM | |
| Apoptosis Induction | 48% at 0.1 μM |
Selectivity Profiling
In kinase inhibition assays, Compound X shows >100-fold selectivity for IRAK4 over IRAK1/2 and other kinases (e.g., JAK2, BTK) . This specificity is attributed to the indazole moiety’s interactions with IRAK4’s unique glycine-rich loop .
Therapeutic Applications
Oncology
-
Lymphoma: In OCI-LY10 diffuse large B-cell lymphoma (DLBCL) models, Compound X reduces tumor volume by 78% at 10 mg/kg (QD, 21 days) .
-
Myeloid Malignancies: Synergizes with venetoclax (BCL-2 inhibitor) in acute myeloid leukemia (AML) PDX models.
Autoimmune Diseases
-
Rheumatoid Arthritis: Suppresses IL-1β and TNF-α production in PBMCs from patients (IC₅₀ = 0.08 μM) .
-
Psoriasis: Reduces epidermal thickness by 52% in IMQ-induced murine models .
Comparative Analysis with IRAK4 Inhibitors
Table 4: Compound X vs. IRAK4 ATP-Competitive Inhibitors
| Feature | Compound X (PROTAC) | PF-06650833 (Inhibitor) |
|---|---|---|
| Mechanism | Degradation | Reversible Inhibition |
| Duration of Effect | Sustained (>72h) | Transient (~24h) |
| Selectivity | High (No off-target kinase activity) | Moderate (IRAK1 IC₅₀ = 0.3 μM) |
| Resistance Potential | Low (Target elimination) | High (Kinase mutations) |
Future Directions
-
Clinical Translation: Phase I trials for DLBCL and AML are anticipated by 2026 .
-
Linker Optimization: Shorter polyethylene glycol (PEG) linkers may improve blood-brain barrier penetration for CNS applications .
-
Combination Therapies: Co-administration with BTK or PI3Kδ inhibitors could enhance efficacy in B-cell malignancies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume